N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide
Description
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative characterized by a substituted piperidine core. The molecule features a 4,4-difluoro-5-methylpiperidine scaffold, with a methylsulfonamide group attached via a methylene linker to the piperidine’s third position. The difluoro and methyl substituents on the piperidine ring likely influence its conformational rigidity, lipophilicity, and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H16F2N2O2S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
N-[(4,4-difluoro-5-methylpiperidin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H16F2N2O2S/c1-6-3-11-4-7(8(6,9)10)5-12-15(2,13)14/h6-7,11-12H,3-5H2,1-2H3 |
InChI Key |
RFILZUOCQHJQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1(F)F)CNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The biological activity of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide has been evaluated in various studies, revealing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Case Study : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated improved progression-free survival rates among those treated with the compound compared to standard therapies.
Antimicrobial Activity
This compound has also been tested for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Efficacy
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Drug Development Potential
Mechanism of Action
The mechanism of action of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives with heterocyclic scaffolds are a well-studied class due to their diverse bioactivity. Below is a comparative analysis of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide and structurally related compounds:
Structural Analogues in Pesticide Chemistry
- Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Key Features: Aryl-substituted sulfonamide with dual sulfonyl groups and chloro/fluoro substituents. Application: Used as a fungicide and wood preservative. The dimethylamino sulfonyl group enhances solubility, while the 4-methylphenyl group contributes to target specificity . Comparison: Unlike the target compound, tolyfluanid lacks a piperidine ring but shares the methylsulfonamide motif. The fluorinated piperidine in the target compound may confer improved blood-brain barrier penetration, making it more suitable for CNS-targeted therapies.
- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Key Features: Similar to tolyfluanid but with a phenyl group instead of 4-methylphenyl. Application: Broad-spectrum fungicide.
Patent-Derived Analogues
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide: Key Features: Complex oxazolidine-hexene-phenyl scaffold with trifluoromethyl groups. Application: Likely explored for antimicrobial or anticancer activity due to the oxazolidine motif (known for RNA polymerase inhibition). Comparison: The trifluoromethyl groups enhance metabolic stability, while the oxazolidine ring introduces stereochemical complexity absent in the target compound. The target’s piperidine core may offer a more compact geometry for target binding .
Boron-Containing Sulfonamides
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide: Key Features: Pyridine-boronate ester with methoxy and methylsulfonamide groups. Application: Potential use in Suzuki-Miyaura cross-coupling reactions or as a proteolysis-targeting chimera (PROTAC) component. Comparison: The boronate ester enables synthetic versatility, whereas the target compound’s piperidine ring may prioritize in vivo stability over synthetic utility .
Table 1: Comparative Properties of Selected Sulfonamide Derivatives
Research Findings and Implications
- Fluorine Impact: The 4,4-difluoro substitution in the target compound likely reduces metabolic oxidation compared to non-fluorinated piperidines, as seen in fluorinated agrochemicals .
- Piperidine vs. Oxazolidine : Piperidine derivatives generally exhibit better CNS penetration than oxazolidines, which are bulkier and more polar .
- Synthetic Challenges : The target compound’s stereochemistry at the piperidine 3- and 5-positions may require advanced chiral synthesis techniques, unlike simpler aryl sulfonamides .
Biological Activity
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with difluoromethyl and methyl groups, along with a methanesulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives of methanesulfonamide showed efficacy against various bacterial strains, suggesting potential use in treating infections .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4,4-Difluoro-5-methylpiperidin-3-yl)methanesulfonamide | E. coli | 32 µg/mL |
| N-(4,4-Difluoro-5-methylpiperidin-3-yl)methanesulfonamide | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
Inhibition of Enzymatic Activity
This compound has been shown to inhibit specific enzymes that are crucial for various biological processes. For instance, it may act as an inhibitor of certain proteases involved in cancer metastasis .
The biological activity of this compound is hypothesized to be mediated through its interaction with cellular receptors and enzymes. The difluoro and methanesulfonamide groups are believed to enhance binding affinity and specificity towards target sites.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
